molecular formula C18H19N3O7S2 B021098 5-Hydroxy Rosiglitazone Sulfate CAS No. 288853-63-4

5-Hydroxy Rosiglitazone Sulfate

Cat. No. B021098
M. Wt: 453.5 g/mol
InChI Key: WAGUBJKZLRLKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy Rosiglitazone Sulfate is a metabolite of Rosiglitazone . It has a molecular formula of C18 H19 N3 O7 S2 and a molecular weight of 453.49 .


Synthesis Analysis

Rosiglitazone, the parent compound of 5-Hydroxy Rosiglitazone Sulfate, can be synthesized through a scalable five-step synthetic route. The starting materials are commercially available, including 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione. The five sequential reaction steps are cyclization, alkylation, etherification, condensation, and reduction .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy Rosiglitazone Sulfate consists of 18 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, 7 oxygen atoms, and 2 sulfur atoms .


Chemical Reactions Analysis

Rosiglitazone, the parent compound, is extensively metabolized in the liver to inactive metabolites via N-demethylation, hydroxylation, and conjugation with sulfate and glucuronic acid .

Future Directions

While specific future directions for 5-Hydroxy Rosiglitazone Sulfate are not mentioned in the sources retrieved, research into the parent compound, rosiglitazone, and its metabolites continues in the field of diabetes treatment and other potential therapeutic applications .

properties

IUPAC Name

[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGUBJKZLRLKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344716
Record name p-O-Sulfate rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy Rosiglitazone Sulfate

CAS RN

288853-63-4
Record name p-O-Sulfate rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy Rosiglitazone Sulfate
Reactant of Route 2
Reactant of Route 2
5-Hydroxy Rosiglitazone Sulfate
Reactant of Route 3
5-Hydroxy Rosiglitazone Sulfate
Reactant of Route 4
Reactant of Route 4
5-Hydroxy Rosiglitazone Sulfate
Reactant of Route 5
Reactant of Route 5
5-Hydroxy Rosiglitazone Sulfate
Reactant of Route 6
Reactant of Route 6
5-Hydroxy Rosiglitazone Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.